molecular formula C30H40F6N5O11P B13845801 (1'R,2S,3R)-Defluoro Fosaprepitant Dimeglumine

(1'R,2S,3R)-Defluoro Fosaprepitant Dimeglumine

Cat. No.: B13845801
M. Wt: 791.6 g/mol
InChI Key: BLKGRNBEVDABEV-CQERGIAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1’R,2S,3R)-Defluoro Fosaprepitant Dimeglumine is an isomer of Fosaprepitant, which is a selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic drug. This compound is primarily used to prevent nausea and vomiting caused by chemotherapy.

Preparation Methods

The synthesis of (1’R,2S,3R)-Defluoro Fosaprepitant Dimeglumine involves multiple steps, including the formation of the core structure and subsequent functional group modificationsIndustrial production methods involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

(1’R,2S,3R)-Defluoro Fosaprepitant Dimeglumine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction is used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

(1’R,2S,3R)-Defluoro Fosaprepitant Dimeglumine has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical studies and quality control during the commercial production of Fosaprepitant and its related formulations.

    Biology: It is used in studies related to the neurokinin-1 receptor and its role in various biological processes.

    Medicine: It is used in the development of antiemetic drugs and in the study of their pharmacokinetics and pharmacodynamics.

    Industry: It is used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA and in toxicity studies of respective drug formulations.

Mechanism of Action

The mechanism of action of (1’R,2S,3R)-Defluoro Fosaprepitant Dimeglumine involves its binding to the neurokinin-1 (NK-1) receptor, which is a G-protein-coupled receptor. By blocking the binding of substance P, a neuropeptide associated with vomiting, to the NK-1 receptor, the compound prevents the transmission of signals that trigger nausea and vomiting.

Comparison with Similar Compounds

(1’R,2S,3R)-Defluoro Fosaprepitant Dimeglumine is unique compared to other similar compounds due to its specific isomeric form and its defluorinated structure. Similar compounds include:

    Fosaprepitant: The parent compound, which is also a neurokinin-1 receptor antagonist used as an antiemetic drug.

    Aprepitant: Another neurokinin-1 receptor antagonist used for the same purpose.

    Rolapitant: A longer-acting neurokinin-1 receptor antagonist.

These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and duration of action.

Properties

Molecular Formula

C30H40F6N5O11P

Molecular Weight

791.6 g/mol

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H23F6N4O6P.C7H17NO5/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37);4-13H,2-3H2,1H3/t13-,19+,20-;4-,5+,6+,7+/m10/s1

InChI Key

BLKGRNBEVDABEV-CQERGIAGSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.